

Theoretical and Computational Explorations of Dioxabicyclo-Octane Derivatives: A Technical Guide

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Compound of Interest

Compound Name: *5-Ethyl-1-aza-3,7-dioxabicyclo[3.3.0]octane*

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For Researchers, Scientists, and Drug Development Professionals

The dioxabicyclo-octane scaffold, a bridged bicyclic ether, is a key structural motif in a variety of biologically active molecules and natural products. Its rigid conformation and stereochemical complexity make it an attractive framework in medicinal chemistry and drug design. Theoretical and computational chemistry play a pivotal role in understanding the structure-activity relationships, reaction mechanisms, and physicochemical properties of its derivatives. This guide provides an in-depth overview of the computational methodologies employed and summarizes key quantitative findings from recent studies.

Core Computational Methodologies

The study of dioxabicyclo-octane derivatives heavily relies on a suite of computational tools to predict and rationalize their behavior at a molecular level. The primary methods employed include quantum mechanics (QM) and molecular mechanics (MM).

Quantum Chemical Calculations

Quantum chemical methods are essential for investigating electronic structure, reaction energetics, and spectroscopic properties. Density Functional Theory (DFT) is the most widely used approach due to its balance of accuracy and computational cost.

Typical Experimental Protocol (DFT Calculation):

- **Structure Optimization:** The initial geometry of the dioxabicyclo-octane derivative is built using molecular modeling software and subjected to geometry optimization. The B3LYP functional with a basis set such as 6-31G(d) is a common starting point for organic molecules. For more accurate energetics, larger basis sets like 6-311+G(d,p) are often employed.[1]
- **Frequency Calculations:** To confirm that the optimized structure corresponds to a true minimum on the potential energy surface, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.
- **Property Calculation:** Various properties can be calculated from the optimized geometry, including thermodynamic parameters (enthalpy, Gibbs free energy), frontier molecular orbital energies (HOMO-LUMO gap), and spectroscopic data (IR, NMR).[2][3]
- **Reaction Mechanism Studies:** For studying reaction pathways, transition states are located using methods like the synchronous transit-guided quasi-Newton (STQN) method. The intrinsic reaction coordinate (IRC) is then calculated to ensure the transition state connects the desired reactants and products.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug discovery to understand the binding mode of ligands to their protein targets.

Typical Experimental Protocol (Molecular Docking):

- **System Preparation:** The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, and polar hydrogens and charges are added. The ligand (dioxabicyclo-octane derivative) is prepared by generating a 3D conformation and assigning charges. Energy minimization is often performed using a force field like MMFF94.
- **Grid Generation:** A grid box is defined around the active site of the target protein to specify the search space for the ligand.

- **Docking Simulation:** A docking algorithm, such as the Lamarckian Genetic Algorithm used in AutoDock Vina, is employed to explore various conformations and orientations of the ligand within the active site.
- **Scoring and Analysis:** The resulting poses are ranked using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The poses with the best scores are then analyzed to identify key interactions like hydrogen bonds and hydrophobic contacts.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of molecular systems over time. They are used to study conformational changes, protein-ligand stability, and solvent effects.

Typical Experimental Protocol (MD Simulation):

- **System Setup:** The protein-ligand complex, often obtained from molecular docking, is placed in a simulation box filled with a specific water model (e.g., TIP3P).^[4] Ions are added to neutralize the system.
- **Energy Minimization:** The energy of the entire system is minimized to remove any steric clashes.
- **Equilibration:** The system is gradually heated to the desired temperature (e.g., 310 K) and then equilibrated at constant pressure and temperature (NPT ensemble) to ensure the system is stable.
- **Production Run:** The main simulation is run for a specific period (e.g., 100 ns), during which the trajectory of all atoms is saved at regular intervals.
- **Trajectory Analysis:** The saved trajectory is analyzed to calculate various properties, such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and to visualize the dynamic interactions between the protein and the ligand.

Quantitative Data Summary

The following tables summarize key quantitative data from various computational studies on dioxabicyclo-octane derivatives.

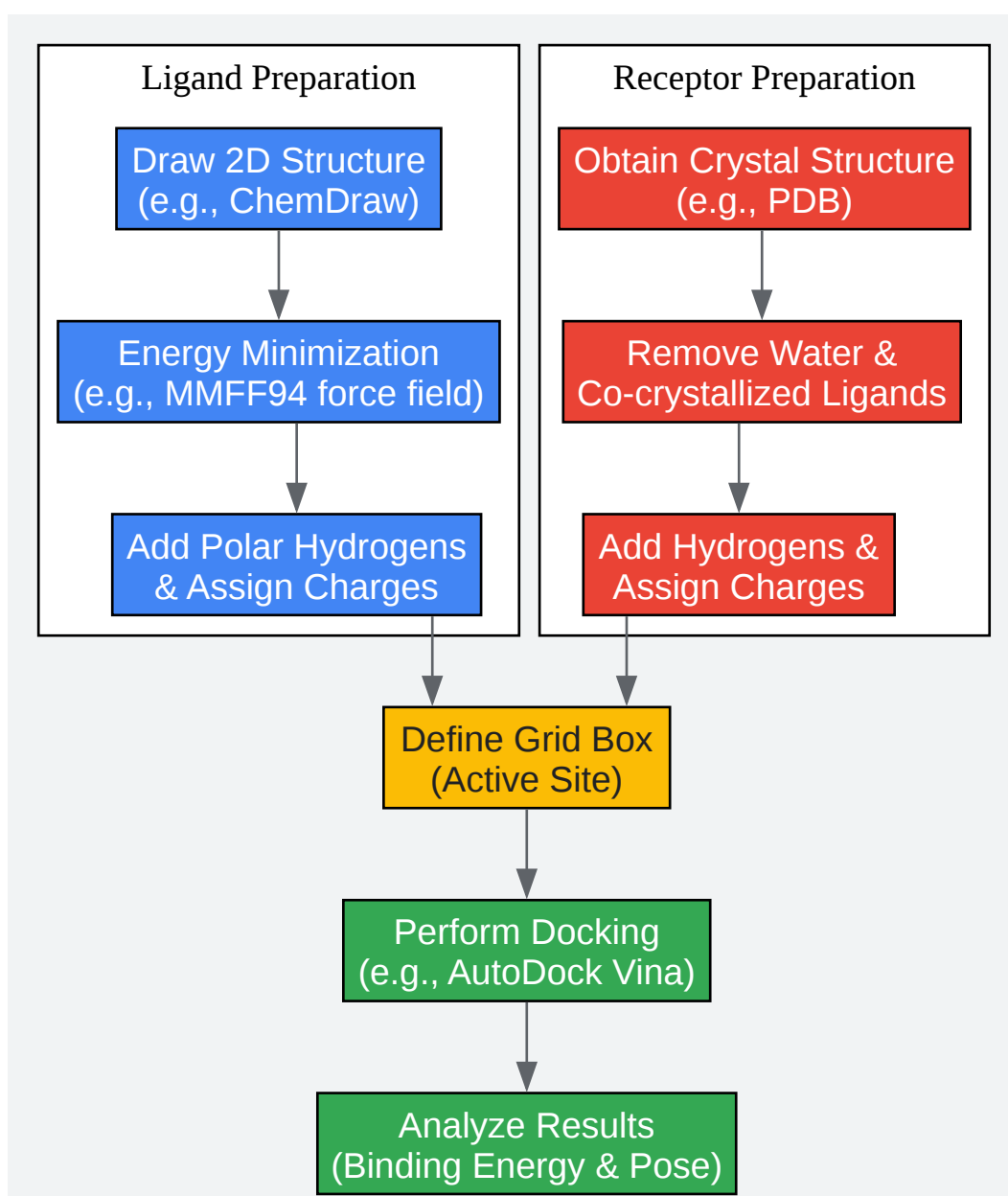
Derivative Class	Computational Method	Key Findings	Reference
Dioxabicyclo[3.2.1]octane	Molecular Docking (AutoDock Vina)	Binding affinities of derivatives against SGLT2 ranged, with some compounds showing strong interactions.	
Dioxabicyclo[3.2.1]octane	Quantum Chemistry (B3LYP/6-311++G**)	Formation of certain derivatives is thermodynamically favorable, but bulky substituents can lead to thermodynamic instability.	[5]
Dioxabicyclo[3.3.0]octane	Quantum Chemistry (M06-2X/6-311+G(d,p))	Analysis of [3+2] cycloaddition reactions to form these derivatives, elucidating the molecular mechanism.	[1][6]
1,4-Diazabicyclo[2.2.2]octane	Quantum Chemistry (DFT/MP2)	Detailed assignment of vibrational spectra based on quantum-chemical calculations.	[2]
2,5-Diazabicyclo[2.2.2]octanes	Molecular Dynamics	Analysis of binding to the σ_1 receptor based on a 3D homology model.	[7]

Parameter	Value	Computational Method	Context	Reference
Binding Affinity (K _i)	4.1 ± 0.21 nM	Not specified (likely experimental with computational modeling)	3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane for the α4β2 nAChR subtype.	[8]
Frontier Molecular Orbital Energy Gaps	3.56 eV to 5.43 eV	DFT (B3LYP/6-311G(d,p))	Energetic derivatives based on 3,7-bis(alkenyl)-2,4,6,8-tetraazabicyclo[3.3.0]octane.	[9]
Heats of Formation	-154.8 to 3007.2 kJ mol ⁻¹	DFT (B3LYP/6-311G(d,p))	Energetic derivatives based on 3,7-bis(alkenyl)-2,4,6,8-tetraazabicyclo[3.3.0]octane.	[9]
Detonation Velocities	5.22 to 8.90 km s ⁻¹	Kamlet-Jacobs equations (based on DFT)	Energetic derivatives based on 3,7-bis(alkenyl)-2,4,6,8-tetraazabicyclo[3.3.0]octane.	[9]
Detonation Pressures	10.8 to 36.4 GPa	Kamlet-Jacobs equations (based on DFT)	Energetic derivatives based on 3,7-bis(alkenyl)-2,4,6,8-	[9]

tetraazabicyclo[3
.3.0]octane.

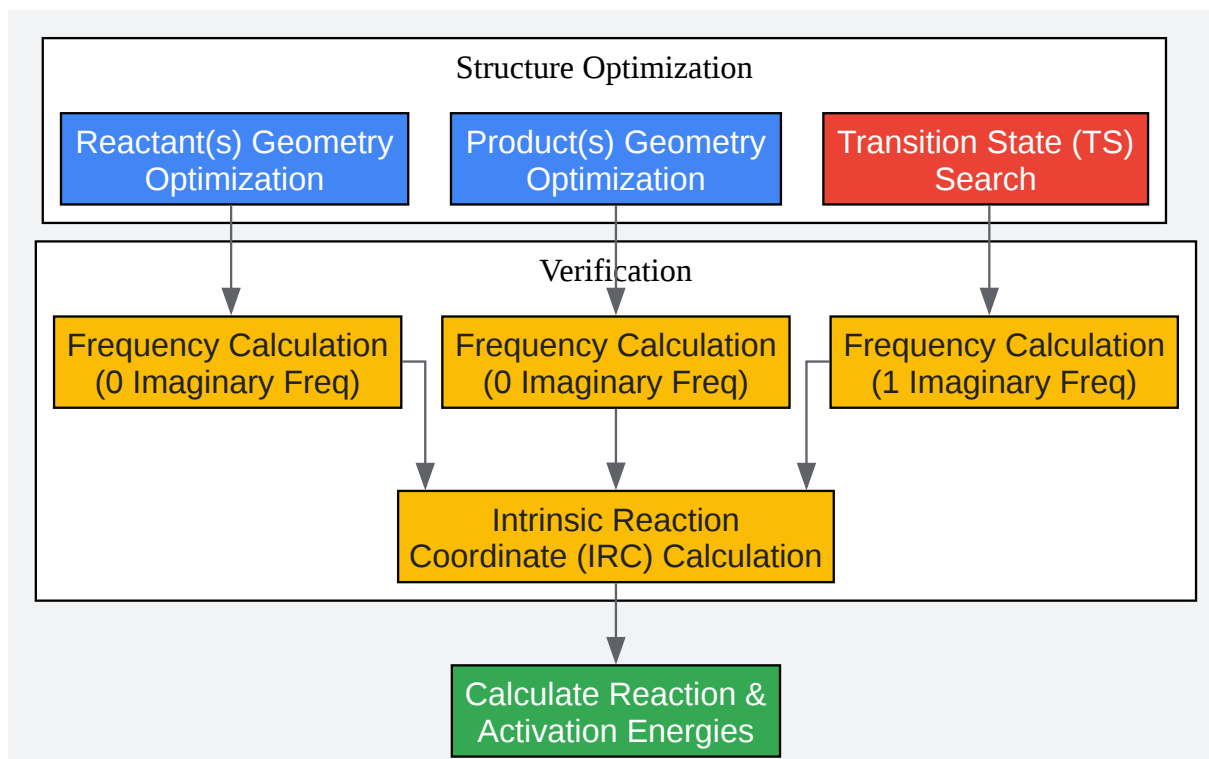
Visualizations of Computational Workflows and Reaction Mechanisms

The following diagrams, generated using the DOT language, illustrate common logical workflows and reaction pathways encountered in the study of dioxabicyclo-octane derivatives.



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A typical workflow for molecular docking studies.



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Workflow for elucidating a reaction mechanism using DFT.



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A simplified representation of a [3+2] cycloaddition reaction.

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